5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes bromine, ethyl, methyl, methoxy, and sulfonamide functional groups
Preparation Methods
The synthesis of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of 2-methoxybenzene-1-sulfonamide followed by the introduction of the 2-ethyl-6-methylphenyl group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and other functional groups can also participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide include:
5-bromo-N-(2-ethyl-6-methylphenyl)-2-fluorobenzamide: This compound has a fluorine atom instead of a methoxy group, which can affect its reactivity and binding properties.
5-bromo-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide: This compound contains a furan ring instead of a benzene ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(2-ethyl-6-methylphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)15-10-13(17)8-9-14(15)21-3/h5-10,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNPRJZQQPXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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